Tetrakis(tert-butylsulfanyl)butatriene

Description

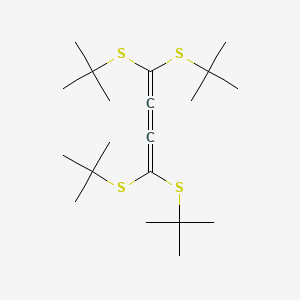

Tetrakis(tert-butylsulfanyl)butatriene, with the chemical formula C₂₀H₃₆S₄, is a specific derivative of butatriene, a four-carbon cumulene. Its structure is characterized by a central C₄ chain with four tert-butylsulfanyl groups attached to the terminal carbons. This substitution pattern imparts unique electronic and steric properties to the molecule, making it a subject of interest in advanced chemical research.

Cumulenes are a class of organic compounds containing a chain of three or more consecutive carbon-carbon double bonds. Their rigid, linear geometry and unique electronic structure make them compelling targets for synthesis and theoretical study. The field of organosulfur chemistry, the study of organic compounds containing sulfur, is vast and diverse, with applications ranging from pharmaceuticals to materials science.

This compound lies at the intersection of these two fields. The presence of sulfur atoms directly attached to the cumulenic backbone significantly influences the electronic properties of the π-system. The sulfur atoms, with their available lone pairs of electrons, can donate electron density to the cumulene chain, a phenomenon that can alter its reactivity and spectroscopic characteristics. The bulky tert-butyl groups provide steric shielding to the reactive cumulene core, which can enhance the compound's stability and allow for its isolation and characterization.

The synthesis of butatrienes has been a long-standing challenge in organic chemistry due to the inherent instability of the cumulene system. Early methods for butatriene synthesis were often low-yielding and limited in scope. A significant advancement in the field was the development of methods involving the dimerization of vinylidene carbenes or the 1,4-elimination from suitable precursors.

A key publication by Roedig, Ibis, and Zaby in Chemische Berichte described a synthetic route to persulfurated butatrienes, including tetrakis(alkylsulfanyl) derivatives. This work laid the foundation for accessing a range of sulfur-substituted cumulenes. One of the notable synthetic strategies involves the reaction of perchlorobuta-1,3-diene with thiolates. This reaction proceeds through a series of substitution and elimination steps to yield the desired butatriene. For instance, the treatment of pentachlorobutadiene (B8271543) with thiolates in ethanol (B145695) has been shown to produce a variety of thiosubstituted butadienes, which can then be converted to butatrienes. arkat-usa.org

The derivatization of butatrienes allows for the fine-tuning of their properties. The introduction of different substituents can impact their stability, solubility, and electronic behavior. The synthesis of this compound is a prime example of how derivatization with bulky, electron-donating groups can lead to a stable and characterizable cumulene.

The academic significance of polysulfanylated cumulenes stems from their unique structural and electronic properties. The interaction between the sulfur lone pairs and the cumulenic π-system leads to interesting electronic effects that are a subject of ongoing research. These compounds serve as valuable models for understanding fundamental aspects of bonding and electron delocalization in extended π-systems.

Furthermore, the reactivity of polysulfanylated cumulenes is a rich area of investigation. The presence of multiple sulfur atoms can direct the regioselectivity of addition reactions and influence the outcome of cycloadditions. Recent theoretical studies on the reactivity of thieme-connect.comcumulenes have highlighted how substituents can influence the kinetic and thermodynamic favorability of reactions at the different double bonds. nih.govnih.gov For example, cycloaddition reactions have been shown to be kinetically favored at the terminal double bonds of the butatriene core, while being thermodynamically favored at the central double bond. nih.govnih.gov

The study of the crystal structure of this compound has provided valuable insights into the geometry of these molecules. X-ray crystallographic studies have revealed that the butatriene backbone is not perfectly linear and can be slightly bent or twisted, influenced by the steric bulk of the substituents.

Detailed Research Findings:

The crystal structure of this compound has been determined, providing precise information about its molecular geometry.

| Crystallographic Data for this compound | |

| Chemical Formula | C₂₀H₃₆S₄ |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a | 11.061(6) Å |

| b | 10.850(4) Å |

| c | 11.271(6) Å |

| β | 116.427(12)° |

| Volume | 1211.51(10) ų |

| Z | 4 |

These data provide a foundational understanding of the solid-state structure of this fascinating molecule. The non-planar nature of the molecule, as indicated by its crystal structure, is a key feature influencing its properties and reactivity. researchgate.net

Structure

3D Structure

Properties

CAS No. |

62897-21-6 |

|---|---|

Molecular Formula |

C20H36S4 |

Molecular Weight |

404.8 g/mol |

InChI |

InChI=1S/C20H36S4/c1-17(2,3)21-15(22-18(4,5)6)13-14-16(23-19(7,8)9)24-20(10,11)12/h1-12H3 |

InChI Key |

KKYNPEJISVEFII-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)SC(=C=C=C(SC(C)(C)C)SC(C)(C)C)SC(C)(C)C |

Origin of Product |

United States |

Structural Characterization and Conformational Analysis of Tetrakis Tert Butylsulfanyl Butatriene

X-ray Crystallographic Investigations

X-ray crystallography has been pivotal in elucidating the three-dimensional structure of Tetrakis(tert-butylsulfanyl)butatriene.

Determination of Molecular Geometry and Bond Parameters of the Butatriene Framework

Crystallographic studies have confirmed the presence of a butatriene core, characterized by three cumulative double bonds. While specific bond lengths and angles for this compound are not extensively detailed in readily available literature, general principles of butatriene chemistry suggest a nearly linear arrangement of the central carbon atoms. The terminal C=C bonds are typically shorter than the central C=C bond. For the parent butatriene molecule, theoretical calculations and experimental data indicate C=C bond lengths in the range of 1.28 to 1.32 Å. The substitution with bulky tert-butylsulfanyl groups is expected to induce some distortions from ideal linearity and planarity due to steric hindrance.

Table 1: General Bond Parameters of Butatriene Frameworks

| Bond Type | Typical Length (Å) |

|---|---|

| Terminal C=C | ~1.28 - 1.30 |

| Central C=C | ~1.30 - 1.32 |

Note: The values for C-S bonds are typical for single bonds between carbon and sulfur. Specific values for the title compound require detailed crystallographic data.

Advanced Spectroscopic Characterization Techniques

A suite of spectroscopic methods is essential for the complete structural elucidation and confirmation of this compound in non-crystalline states.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

While specific NMR data for this compound is not widely published, the expected signals can be predicted based on its structure.

¹H NMR: A single, prominent signal would be expected for the protons of the tert-butyl groups. Due to the chemical equivalence of the four tert-butylsulfanyl substituents, the 36 protons should resonate as a singlet. The chemical shift of this peak would likely appear in the upfield region, characteristic of protons on sp³-hybridized carbons.

¹³C NMR: Several distinct signals would be anticipated in the ¹³C NMR spectrum. Resonances for the sp-hybridized carbons of the butatriene core would be observed in the downfield region. Additionally, signals corresponding to the quaternary carbons and the methyl carbons of the tert-butyl groups would be present.

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~1.2 - 1.5 | Singlet | -C(CH₃)₃ |

| ¹³C | Varies | Singlet | C=C=C=C |

| ¹³C | Varies | Singlet | -S-C (CH₃)₃ |

Note: These are predicted values and require experimental verification.

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is a powerful tool for confirming the molecular weight and formula of a compound. For this compound (C₂₀H₃₆S₄), the mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to its calculated molecular weight. Fragmentation patterns could involve the loss of tert-butyl groups or butylsulfanyl moieties, providing further structural information.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-transform infrared (FT-IR) spectroscopy provides information about the functional groups present in a molecule. In the FT-IR spectrum of this compound, characteristic absorption bands would include:

C=C stretching: A band, or bands, corresponding to the cumulative double bonds of the butatriene system. These are typically found in the region of 1600-1680 cm⁻¹.

C-H stretching and bending: Vibrations associated with the C-H bonds of the tert-butyl groups would be observed in the regions of 2850-3000 cm⁻¹ (stretching) and 1365-1470 cm⁻¹ (bending).

C-S stretching: The C-S bond vibrations are typically weaker and appear in the fingerprint region of the spectrum, usually between 600 and 800 cm⁻¹.

Electronic Absorption Spectroscopy (UV/Vis) for π-Conjugation Studies

Electronic absorption spectroscopy, specifically in the ultraviolet-visible (UV/Vis) range, is a pivotal technique for investigating the electronic structure of conjugated π-systems, such as that found in this compound. The absorption of UV/Vis radiation by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. In conjugated systems like butatriene, the most significant electronic transitions are typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), which are often π to π* transitions.

The extent of conjugation in a molecule has a direct influence on the energy difference between the HOMO and LUMO. As the length of the conjugated system increases, the energy gap decreases. This results in the absorption of light at longer wavelengths (a bathochromic or red shift). For instance, the UV/Vis absorption maximum (λmax) for 1,3-butadiene (B125203) is 217 nm, while for 1,3,5-hexatriene, it shifts to 258 nm. This trend highlights the sensitivity of UV/Vis spectroscopy to the degree of π-electron delocalization.

In the case of this compound, the butatriene core constitutes a conjugated system of three cumulative double bonds. The presence of four sulfur atoms directly attached to this core is expected to significantly influence its electronic properties. The lone pairs of electrons on the sulfur atoms can participate in the π-system, extending the conjugation. This interaction, often referred to as pπ-dπ conjugation, can lead to a further decrease in the HOMO-LUMO energy gap and a bathochromic shift of the absorption maximum compared to an unsubstituted butatriene.

While specific experimental UV/Vis absorption data for this compound, such as the absorption maxima (λmax) and molar absorptivity (ε), are not prominently available in the reviewed scientific literature, the general principles of electronic spectroscopy allow for a qualitative prediction of its absorption characteristics. It is anticipated that the compound would exhibit strong absorption in the UV region, characteristic of a conjugated π-system. The precise position and intensity of the absorption bands would be a result of the interplay between the butatriene framework and the electronic effects of the four tert-butylsulfanyl substituents.

A hypothetical representation of the type of data obtained from a UV/Vis spectroscopic analysis is presented in the table below. This table illustrates how such data would be formatted, though the values are purely illustrative due to the absence of specific experimental results in the surveyed literature.

| Spectroscopic Parameter | Hypothetical Value |

| λmax (nm) | 250 - 350 |

| Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | > 10,000 |

| Solvent | Hexane |

| Transition Type | π → π* |

Table 1. Hypothetical UV/Vis Absorption Data for this compound.

Further empirical studies would be necessary to determine the precise electronic absorption properties of this compound and to fully elucidate the electronic impact of the tert-butylsulfanyl groups on the butatriene core.

Chemical Reactivity and Mechanistic Pathways of Tetrakis Tert Butylsulfanyl Butatriene

Reactivity of the Cumulene π-System

The butatriene core of Tetrakis(tert-butylsulfanyl)butatriene is a hub of chemical reactivity, primarily engaging in cycloaddition reactions and being susceptible to both electrophilic and nucleophilic attacks.

Cycloaddition Reactions Involving the Butatriene Core

The conjugated π-system of the butatriene framework in this compound makes it a candidate for cycloaddition reactions. While specific studies on this particular molecule are limited, the reactivity of cumulenes, in general, suggests that it can participate in various cycloaddition modes, including [2+2] and [4+2] additions. The sterically demanding tert-butylsulfanyl groups, however, are expected to play a significant role in dictating the regioselectivity and stereoselectivity of such reactions, a subject that warrants further investigation.

Electrophilic and Nucleophilic Additions to Butatrienes

The electron-rich double bonds of the butatriene system are susceptible to attack by electrophiles. The sulfur atoms of the tert-butylsulfanyl groups can influence the electron density of the π-system, potentially directing the initial electrophilic attack. Subsequent capture of the resulting carbocationic intermediate by a nucleophile would complete the addition process.

Conversely, nucleophilic addition to the butatriene core is also a plausible reaction pathway, particularly with strong nucleophiles. The attack would likely occur at one of the central carbon atoms of the butatriene system, leading to the formation of a stabilized carbanionic intermediate. The bulky tert-butylsulfanyl groups would again be expected to influence the trajectory of the incoming nucleophile.

Transformations Involving Tert-Butylsulfanyl Groups

The tert-butylsulfanyl groups are not mere spectators in the chemical transformations of this compound. They actively participate in reactions, particularly with halogens and upon oxidation, leading to the formation of novel heterocyclic structures and oxidized products.

Reactions with Halogens and Hydrohalic Acids Leading to Heterocyclic Compounds (e.g., Thiophene (B33073) Derivatives)

A notable transformation of this compound is its reaction with halogens, such as bromine. This reaction proceeds via a cyclization pathway to yield thiophene derivatives. For instance, the reaction with bromine leads to the formation of 3-bromo-2,5-bis(tert-butylsulfanyl)-4-(2,2-dimethyl-1-oxopropyl)thiophene. This transformation highlights the ability of the tert-butylsulfanyl groups to participate in intramolecular cyclization, a key step in the formation of the thiophene ring.

Table 1: Reaction of this compound with Bromine

| Reactant | Reagent | Product |

| This compound | Bromine (Br₂) | 3-bromo-2,5-bis(tert-butylsulfanyl)-4-(2,2-dimethyl-1-oxopropyl)thiophene |

This table summarizes the transformation of this compound into a thiophene derivative upon reaction with bromine.

Oxidation Chemistry of Organosulfur Moieties within Butatriene Structures

The sulfur atoms in the tert-butylsulfanyl groups are susceptible to oxidation. Treatment with oxidizing agents can lead to the formation of sulfoxides and sulfones. The extent of oxidation can be controlled by the choice of the oxidizing agent and the reaction conditions. This oxidative chemistry opens up avenues for the synthesis of new sulfur-containing compounds with potentially interesting electronic and chemical properties. The lone pairs on the sulfur atoms of thioethers are generally more nucleophilic than those on sulfoxides, which often allows for the selective oxidation to the sulfoxide (B87167) state. wpmucdn.com

Investigations into Reaction Mechanisms

Understanding the mechanistic pathways of these reactions is crucial for controlling the product distribution and for the rational design of new synthetic methodologies. The formation of the thiophene derivative from the reaction with bromine likely proceeds through an initial electrophilic attack of bromine on the butatriene π-system. This is followed by an intramolecular cyclization involving one of the sulfur atoms, and subsequent rearrangement and elimination steps to afford the aromatic thiophene ring. The exact sequence of these steps and the nature of the intermediates involved are areas of ongoing research.

The steric hindrance imposed by the bulky tert-butyl groups is a recurring theme in the reactivity of this molecule. It is expected to influence the approach of reagents and the stability of intermediates, thereby playing a critical role in determining the outcome of the reactions. Further computational and experimental studies are needed to fully elucidate the intricate mechanistic details of the diverse reactivity of this compound.

Mechanistic Interpretations of Thiolate-Mediated Substitutions (e.g., SN2'-type)

Further research is required to fully elucidate the mechanistic interpretations of thiolate-mediated substitutions for this compound.

Studies of Intramolecular Rearrangements and Isomerization Processes

Further research is required to fully elucidate the studies of intramolecular rearrangements and isomerization processes for this compound.

Computational and Theoretical Studies on Tetrakis Tert Butylsulfanyl Butatriene

Electronic Structure and Bonding Analysis

The arrangement of electrons and the nature of the chemical bonds in Tetrakis(tert-butylsulfanyl)butatriene are fundamental to its stability and reactivity. Computational methods provide a microscopic view of these features.

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in understanding the electronic properties of complex molecules. For sulfur-substituted π-systems like this compound, DFT methods can elucidate the interplay between the central cumulenic carbon chain and the sulfur-containing substituents.

Calculations would typically begin with geometry optimization to find the most stable three-dimensional structure of the molecule. For this compound, this involves determining the precise bond lengths of the C=C=C=C chain and the C-S bonds, as well as the bond angles and dihedral angles describing the orientation of the bulky tert-butyl groups.

Once the geometry is optimized, the electronic properties can be calculated. Key parameters include:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic excitation properties. In this molecule, the HOMO is expected to have significant contributions from the p-orbitals of the cumulene backbone and the lone pairs of the sulfur atoms, while the LUMO would be dominated by the π* orbitals of the carbon chain.

Charge Distribution: Methods like Natural Population Analysis (NPA) can be used to calculate the partial atomic charges on each atom. This reveals the extent of charge transfer between the sulfur atoms and the butatriene core. The electron-donating nature of the sulfanyl groups is expected to increase the electron density on the carbon backbone.

Electron Density: DFT calculations provide the total electron density distribution, which visualizes the regions of high and low electron concentration, offering a complete picture of the molecule's electronic landscape. The substitution of hydrogen atoms with sulfur in a conjugated system can alter intermolecular and intramolecular interactions, which is crucial for designing efficient molecules for various applications nih.gov.

A summary of typical parameters obtained from DFT calculations for a substituted butatriene is presented below.

| Property | Description | Expected Influence of -(S-tBu) Groups |

| HOMO Energy | Highest Occupied Molecular Orbital energy; relates to ionization potential and electron-donating ability. | Increased (less negative) due to the electron-donating nature of sulfur lone pairs mixing with the cumulene π-system. |

| LUMO Energy | Lowest Unoccupied Molecular Orbital energy; relates to electron affinity and electron-accepting ability. | Relatively small change, possibly slightly destabilized (increased energy). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; a key factor in determining chemical reactivity and the energy of the lowest electronic transition. | Decreased, suggesting higher reactivity compared to the unsubstituted butatriene. |

| Dipole Moment | A measure of the overall polarity of the molecule resulting from the separation of positive and negative charges. | Although the molecule can adopt a symmetrical conformation leading to a zero net dipole moment, vibrational changes and asymmetrical conformations could induce a temporary dipole. |

| Atomic Charges (NPA) | Partial charges on individual atoms, indicating the distribution of electrons throughout the molecule. | Negative charges on sulfur and positive charges on the adjacent carbon atoms, with increased electron density on the butatriene core compared to the parent hydrocarbon. |

The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous method for analyzing the calculated electron density (ρ(r)) to define chemical bonds and atomic interactions. This analysis partitions the molecule into atomic basins and identifies critical points in the electron density where the gradient is zero.

For this compound, a QTAIM analysis would provide:

Bond Critical Points (BCPs): Locating a BCP between two atoms is a necessary condition for the existence of a chemical bond. The properties of the electron density at these points, such as its magnitude (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the nature of the bond.

C=C Bonds: The BCPs along the butatriene spine would exhibit high ρ(r) and negative ∇²ρ(r) values, characteristic of shared interactions (covalent bonds). The values would differ for the central versus terminal C=C bonds, reflecting their distinct electronic environments.

C-S Bonds: The analysis of the C-S bond BCPs would quantify the degree of covalency and polarization in this interaction.

Ring Critical Points (RCPs): These points are found in the center of ring structures. While the core molecule is acyclic, RCPs could be identified within the steric cage formed by the bulky substituents.

Atomic Charges: Integrating the electron density within the basin of each atom yields the "Bader charge," providing an unambiguous method for determining atomic charges mdpi.com.

Another powerful tool is the analysis of the Electron Localization Function (ELF), which provides a measure of the likelihood of finding an electron pair in a given region of the molecule. An ELF analysis enriches the understanding of chemical bonding by mapping out core, bonding, and non-bonding (lone pair) regions nih.gov. For this compound, ELF would visually distinguish the covalent C=C and C-S bonds and, notably, would clearly localize the lone-pair electrons on the sulfur atoms.

Computational Elucidation of Reaction Mechanisms

Theoretical calculations are invaluable for mapping the complex pathways of chemical reactions, identifying short-lived intermediates and transition states that are difficult to observe experimentally.

To understand how this compound reacts, computational chemists map out the potential energy surface (PES) for a given reaction. A PES is a multi-dimensional surface that shows how the energy of the system changes with the positions of the atoms.

Transition States (TS): A transition state is a saddle point on the PES, representing the highest energy barrier that must be overcome for a reaction to proceed. Locating and characterizing the TS is a primary goal of mechanistic studies. A true TS is confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The height of this energy barrier (the activation energy) determines the reaction rate.

For a reaction involving this compound, such as a cycloaddition, DFT calculations can precisely determine the geometry and energy of the transition state, revealing whether the reaction proceeds through a synchronous or asynchronous mechanism.

Recent theoretical studies on substituted mdpi.comcumulenes have shown that cycloaddition reactions exhibit significant selectivity between the terminal and central double bonds researchgate.netnih.gov. The outcome is governed by a balance of kinetic and thermodynamic factors.

Kinetic vs. Thermodynamic Control: Calculations predict that [4+2] cycloadditions are often kinetically favored at the terminal (α or γ) double bonds, meaning they have a lower activation energy barrier. However, the reaction is typically thermodynamically favored at the central (β) double bond, meaning the product formed is more stable mdpi.comnih.gov.

Role of Substituents: The nature of the substituents plays a critical role. Electron-donating groups, such as the tert-butylsulfanyl groups, are expected to influence the HOMO-LUMO gap and the distortion energy required to achieve the transition state geometry. The bulky nature of these groups would also introduce significant steric hindrance, potentially directing incoming reagents to less crowded positions and influencing the facial selectivity of the attack.

Distortion/Interaction Analysis: This model deconstructs the activation energy into two components: the energy required to distort the reactants into their transition state geometries and the interaction energy between the distorted molecules. For cumulenes, the distortion of the linear carbon chain is a significant contributor to the kinetic barrier nih.gov. The bulky tert-butylsulfanyl groups would likely increase the energy required for this distortion.

| Reaction Parameter | Definition | Predicted Influence in this compound |

| Kinetic Selectivity | The preference for reaction at the site with the lowest activation energy barrier. | Likely favors reaction at the terminal C=C bonds, although steric hindrance from the bulky substituents could increase the barrier compared to less hindered cumulenes. |

| Thermodynamic Selectivity | The preference for the formation of the most stable product. | Likely favors reaction at the central C=C bond, leading to a thermodynamically more stable cyclic product nih.gov. |

| Activation Energy (ΔG‡) | The free energy barrier that must be overcome for a reaction to occur. | The electron-donating sulfanyl groups would raise the HOMO energy, potentially lowering the barrier for reactions with electron-poor reagents. However, steric and distortion effects would likely raise the barrier. The net effect would depend on the specific reaction. |

| Reaction Energy (ΔG) | The overall free energy change of the reaction; determines the position of the equilibrium. | Cycloaddition reactions on cumulenes are typically highly exergonic (favorable) mdpi.com. The specific value would be influenced by the stability of the resulting product, which includes relieving some of the steric strain present in the reactant. |

Molecular Modeling and Conformational Landscape Exploration

The four bulky tert-butylsulfanyl groups impose significant steric constraints on the this compound molecule. Molecular modeling techniques, ranging from molecular mechanics to high-level quantum calculations, can be used to explore the molecule's conformational landscape.

The key degree of freedom is the rotation around the C-S bonds. Due to severe steric clashes between the tert-butyl groups, a planar conformation is highly unlikely. Instead, the molecule is expected to adopt a non-planar, twisted or "propeller-like" conformation to minimize these repulsive interactions.

A systematic conformational search or molecular dynamics simulation would reveal the various low-energy minima on the potential energy surface. This would identify the global minimum energy conformation and other accessible conformers, along with the energy barriers for interconversion between them. Understanding the conformational preferences is crucial, as the specific shape of the molecule can dictate how it packs in a crystal and how it interacts with other reagents. Computational studies on other sterically hindered systems have demonstrated the power of these methods in identifying key structural elements that determine their preferred conformations.

Advanced Research Applications and Future Directions for Tetrakis Tert Butylsulfanyl Butatriene

Role as Synthetic Precursors for Functional Materials

The carbon-carbon double bonds inherent in cumulenes like Tetrakis(tert-butylsulfanyl)butatriene position them as potential precursors for highly condensed π-conjugated frameworks. nih.gov However, specific research detailing the use of this compound for this purpose is not yet available. The general strategy involves leveraging the reactivity of the cumulenic core to build larger, more complex molecular architectures.

Design and Synthesis of π-Conjugated Frameworks

The design of π-conjugated frameworks often relies on versatile building blocks that can undergo controlled polymerization or cycloaddition reactions. In principle, the butatriene core of this compound could serve as a rigid, linear scaffold. The tert-butylsulfanyl groups would enhance solubility and could influence the electronic properties and solid-state packing of any resulting materials. The development of conjugated polymers from cumulenes is a growing field, aiming to create stable, solution-processable materials that could serve as models for carbyne, an elusive carbon allotrope. researchgate.net While methods like step-growth condensation polymerization have been successful for other cumulenic systems, they have not yet been applied to this compound. researchgate.net

Exploration in Molecular Electronics and Nanotechnology

The unique π-conjugation and rigid, linear geometry of cumulenes make them attractive candidates for molecular wires and components in molecular electronic devices. britannica.com The incorporation of sulfur atoms, as in this compound, is a common strategy in materials science to fine-tune electronic properties and promote intermolecular interactions. researchgate.net Although direct studies on the electronic properties of this compound are absent from the literature, the potential for sulfur-to-backbone electronic interactions is a key area of interest. nih.gov Theoretical studies on other sulfur-substituted molecules suggest that such substitutions can significantly alter charge transport abilities, potentially changing a material from a p-type to an ambipolar semiconductor. nih.gov

Development of Novel Organosulfur Compounds with Tunable Properties

This compound is a member of the broad class of organosulfur compounds, which are crucial in organic synthesis and materials science. amanote.com The reactivity of the butatriene core could potentially be harnessed to synthesize new, complex organosulfur molecules. For instance, cycloaddition reactions are a common pathway for cumulenes, which could transform the linear butatriene core into various cyclic or heterocyclic structures. nih.gov The tert-butylsulfanyl groups themselves offer sites for further chemical modification. By altering these alkylthio substituents, it would be theoretically possible to tune the compound's steric and electronic properties for different applications. Research into organosulfur chemistry continues to yield novel donor molecules and materials with tailored functionalities, though the specific derivatization of this compound has not been documented.

Future Prospects in Butatriene and Cumulene Chemistry

The future of butatriene and cumulene chemistry hinges on overcoming synthetic challenges and exploring the largely untapped potential of these carbon-rich structures. For this compound, future research would logically begin with a thorough investigation of its fundamental reactivity, including its stability and susceptibility to cycloaddition, polymerization, and substitution reactions.

A primary research direction would be to explore its viability as a monomer for novel sulfur-rich conjugated polymers. The properties of such polymers, including their conductivity, photophysics, and thermal stability, would be of significant interest. Furthermore, a detailed study of its electronic properties, both computationally and experimentally, is necessary to assess its potential for applications in molecular electronics as a molecular wire or switch. The bulky tert-butyl groups are expected to play a crucial role in ensuring solubility and influencing the morphology of thin films, which is critical for device fabrication. The synthesis of analogues with different alkyl- or aryl-thio substituents could provide a library of compounds with systematically tunable properties, paving the way for their application in advanced functional materials.

Interactive Data Table: Crystallographic Data for this compound

The following table summarizes the reported crystallographic data for the compound.

| Property | Value |

| Chemical Formula | C₂₀H₃₆S₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.061(6) |

| b (Å) | 10.850(4) |

| c (Å) | 11.271(6) |

| β (°) | 116.427(12) |

| Volume (ų) | 1211.51(10) |

| Z | 4 |

| Dcalc (g/cm³) | 2.219 |

| F(000) | 880.00 |

| µ (MoKα) (cm⁻¹) | 7.86 |

| Data sourced from Acta Crystallographica (2005). researchgate.net |

Q & A

Q. How can theoretical frameworks guide hypothesis generation for this compound’s unique electronic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.